methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate is a chemical compound belonging to the class of benzoimidazoles. This compound features a bromine atom at the 5th position and a carboxylate ester group at the 6th position of the benzoimidazole ring. Benzoimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate typically involves the bromination of a benzoimidazole precursor followed by esterification. One common method includes the reaction of 5-bromo-1H-benzo[d]imidazole with methanol in the presence of a strong acid catalyst to form the carboxylate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The benzoimidazole ring can be oxidized or reduced, altering the electronic properties of the compound.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be employed for ester hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used, e.g., azido or thiol derivatives.
Oxidation: Oxidized benzoimidazole derivatives.
Reduction: Reduced benzoimidazole derivatives.
Hydrolysis: 5-bromo-1H-benzo[d]imidazole-6-carboxylic acid.
Scientific Research Applications
Methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active benzoimidazoles.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group can influence the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate
- Methyl 5-(4-bromo-2-chlorophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate
Uniqueness
Methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate is unique due to the presence of the bromine atom at the 5th position, which can significantly alter its chemical reactivity and biological activity compared to other benzoimidazole derivatives .
Properties
Molecular Formula |
C9H7BrN2O2 |
---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
methyl 6-bromo-1H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-7-8(3-6(5)10)12-4-11-7/h2-4H,1H3,(H,11,12) |
InChI Key |
LTKMBCNKDHEJAT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1Br)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.